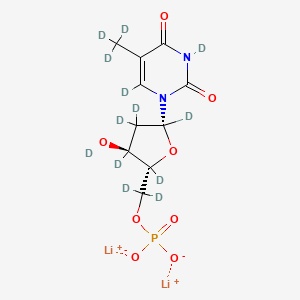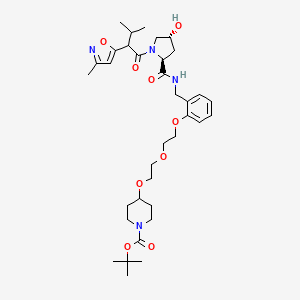
E3 Ligase Ligand-linker Conjugate 67
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 67 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. The compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 67 typically involves the conjugation of a ligand for the E3 ubiquitin ligase with a linkerCommon reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated synthesis and purification processes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 67 undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for the formation of the final conjugate, which can then be used in PROTACs .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures to facilitate the conjugation process .
Major Products Formed: The major product formed from these reactions is the this compound itself, which can then be used in the development of PROTACs for targeted protein degradation .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 67 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein degradation and to develop new PROTACs. In biology and medicine, it is used to target and degrade specific proteins involved in diseases, such as cancer. The compound is also used in industry to develop new therapeutic agents and to study the ubiquitin-proteasome system .
Wirkmechanismus
The mechanism of action of E3 Ligase Ligand-linker Conjugate 67 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various E3 ubiquitin ligases .
Vergleich Mit ähnlichen Verbindungen
E3 Ligase Ligand-linker Conjugate 67 is unique in its ability to form a stable ternary complex with the target protein and the E3 ubiquitin ligase. Similar compounds include other E3 ligase ligands, such as those for cereblon, von Hippel-Lindau, and MDM2. These compounds also facilitate targeted protein degradation but may differ in their binding affinities and specificities .
Conclusion
This compound is a valuable compound in the field of targeted protein degradation. Its unique properties and wide range of applications make it an essential tool for scientific research and therapeutic development.
Eigenschaften
Molekularformel |
C35H52N4O9 |
|---|---|
Molekulargewicht |
672.8 g/mol |
IUPAC-Name |
tert-butyl 4-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]phenoxy]ethoxy]ethoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C35H52N4O9/c1-23(2)31(30-19-24(3)37-48-30)33(42)39-22-26(40)20-28(39)32(41)36-21-25-9-7-8-10-29(25)46-18-16-44-15-17-45-27-11-13-38(14-12-27)34(43)47-35(4,5)6/h7-10,19,23,26-28,31,40H,11-18,20-22H2,1-6H3,(H,36,41)/t26-,28+,31?/m1/s1 |
InChI-Schlüssel |
MNOPPCMODHWNHE-NAHHUDALSA-N |
Isomerische SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=CC=C3OCCOCCOC4CCN(CC4)C(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=CC=CC=C3OCCOCCOC4CCN(CC4)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


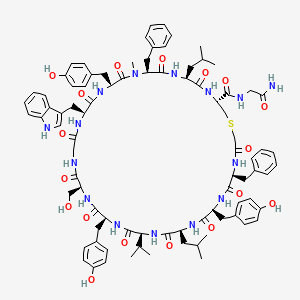
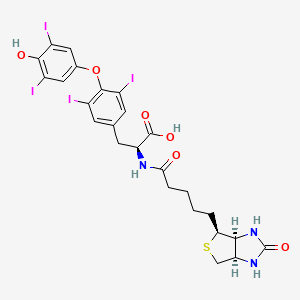
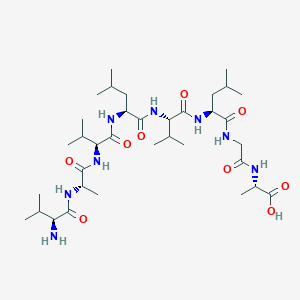


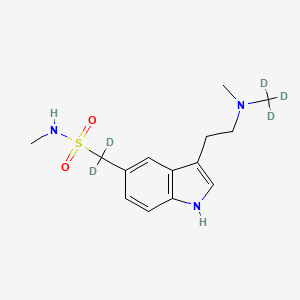


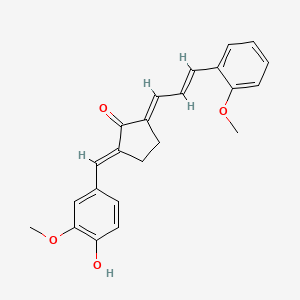
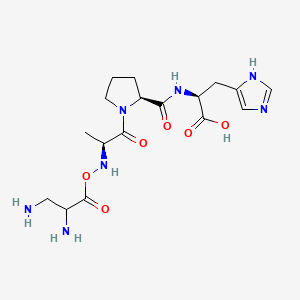
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

